molecular formula C8H14N4O B1405692 1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide CAS No. 1185292-68-5

1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1405692
CAS No.: 1185292-68-5
M. Wt: 182.22 g/mol
InChI Key: QAMSFJHSWGVYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide (CAS: Not explicitly provided in evidence; related carboxylic acid CAS: 139755-99-0 ) is a pyrazole derivative characterized by a carbohydrazide (-CONHNH₂) functional group at position 5, a methyl group at position 1, and a propyl chain at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial chemistry. The carbohydrazide group enhances hydrogen-bonding capacity, influencing reactivity and interaction with biological targets or metal surfaces .

Properties

IUPAC Name

2-methyl-5-propylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-6-5-7(8(13)10-9)12(2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSFJHSWGVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure

The chemical formula for this compound is C8H12N4OC_8H_{12}N_4O. Its structure features a pyrazole ring with a methyl group at position 1 and a propyl group at position 3, along with a carbohydrazide functional group at position 5.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance, a study indicated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives .

Compound MIC (μg/mL) Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Related Derivative0.25 - 0.30Escherichia coli

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, compounds derived from this structure have shown promising results in inhibiting cell proliferation in cancer models such as MCF7 (breast cancer) and A549 (lung cancer).

A study reported that derivatives of this compound displayed significant cytotoxicity with IC50 values ranging from 3.79 to 49.85 µM against different cancer cell lines:

Cell Line IC50 (µM) Compound
MCF73.791-Methyl-3-propyl-1H-pyrazole derivative
A54949.85Related pyrazole derivative

The mechanism underlying the biological activities of this compound involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits enzymatic activities essential for bacterial growth.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative led to a significant reduction in infection rates compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a preclinical study, a derivative of this compound was tested on xenograft models of lung cancer, resulting in reduced tumor size and improved survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Structural Comparison of Key Pyrazole Derivatives
Compound Name Substituents (Positions) Functional Group Key Properties/Applications CAS/Reference
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide Methyl (1), Propyl (3) Carbohydrazide (-CONHNH₂) Potential corrosion inhibitor; research applications Related to
5-Methyl-1H-pyrazole-3-carbohydrazide (MPC) Methyl (5), H (3) Carbohydrazide 95% corrosion inhibition (1 M HCl, mild steel) -
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide Methyl (1), CF₃ (5) Carbohydrazide Enhanced electronegativity; pharmaceutical intermediates 1001519-40-9
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl (3), Phenyl (1) Carbohydrazide Aromatic substituents; potential biological activity 882221-70-7
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Methyl (1), Propyl (3), Nitro (4) Carboxamide (-CONH₂) Life sciences research; nitro group enhances reactivity 139756-01-7
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl (1), CF₃ (3) Carboxylic acid (-COOH) High-quality chemical synthesis; versatile intermediate -

Functional Group Influence on Properties

  • Carbohydrazide vs. Carboxamide/Carboxylic Acid :
    The carbohydrazide group (-CONHNH₂) in the target compound offers two NH groups for hydrogen bonding, enhancing chelation capabilities compared to carboxamide (-CONH₂) or carboxylic acid (-COOH) derivatives. This makes it more effective in corrosion inhibition (e.g., MPC achieves 95% efficiency ) and drug design. Carboxylic acid derivatives, however, are more acidic and often used as intermediates for ester or amide synthesis .

  • Trifluoromethyl (CF₃) Substitution: The CF₃ group in 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide increases electronegativity and metabolic stability, making it valuable in pharmaceuticals .

Physicochemical Properties

  • CF₃-containing analogs exhibit higher thermal and oxidative stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.